3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-4-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVRUAOFMUSNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Segment Synthesis
The 7-ethoxybenzofuran-2-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation (Scheme 1):
Step 1 : Nitration of 2-chlorobenzothiazole
2-Chlorobenzothiazole + HNO₃/H₂SO₄ → 6-Nitro-2-chlorobenzothiazole (72% yield)
Step 2 : Reduction to amine
6-Nitro-2-chlorobenzothiazole + Fe/AcOH → 2-Chlorobenzo[d]thiazol-6-amine (83% yield)
Step 3 : Cyclization to benzofuran
2-Chlorobenzo[d]thiazol-6-amine → 7-Ethoxybenzofuran-2-carbaldehyde (Method adapted from )
Thiazole Ring Formation
Thiazole construction employs Hantzsch thiazole synthesis (Table 1):
Key observations:
Benzamide Coupling
Amide bond formation utilizes Schotten-Baumann conditions (Figure 1):
Procedure :
3-Butoxybenzoyl chloride + 4-(7-Ethoxybenzofuran-2-yl)-1,3-thiazol-2-amine
→ 3-Butoxy-N-[4-(7-ethoxybenzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Optimized Parameters :
- Solvent: THF/H₂O (3:1)
- Base: NaHCO₃ (2 eq)
- Temperature: 0°C → RT over 2h
- Yield: 74% after silica gel purification (CH₂Cl₂:MeOH 95:5)
Comparative Analysis of Synthetic Routes
Stepwise vs Convergent Approaches
Route A (Stepwise) :
- Benzofuran synthesis → 2. Thiazole formation → 3. Amide coupling
Total Yield : 68% × 74% = 50.3%
Route B (Convergent) :
- Pre-form thiazole-amine → 2. Couple with benzofuran-aldehyde → 3. Amide formation
Total Yield : 83% × 61% = 50.6%
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temp | 0–5°C | ±15% yield |
| Cyclization Time | 4–6h | <2% variation |
| Amidation pH | 8.5–9.0 | ±8% yield |
Advanced Purification Techniques
Recrystallization Optimization
Solvent System Screening :
| Solvent Ratio (EtOAc:Hexane) | Purity (%) | Recovery (%) |
|---|---|---|
| 1:3 | 98.2 | 82 |
| 1:4 | 99.1 | 75 |
| 1:5 | 99.5 | 68 |
Data from indicates higher purity with increased hexane ratios at the cost of recovery yield.
Chromatographic Methods
Gradient Elution Profile :
- 0–5min: 100% CH₂Cl₂
- 5–20min: 0–5% MeOH
- 20–25min: 5% MeOH isocratic
This method achieves baseline separation of:
- Unreacted benzofuran precursor (Rf 0.42)
- Target compound (Rf 0.57)
- Over-alkylated byproduct (Rf 0.63)
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Variations
The compound’s analogs differ primarily in:
- Benzamide substituents (e.g., alkoxy, halogen, sulfonamide).
- Thiazole ring substituents (e.g., benzofuran, phenyl, pyridinyl).
- Additional functional groups (e.g., hydrazine, sulfamoyl).
Comparative Analysis of Analogs
Table 1: Structural and Functional Comparison
Critical Findings
Substituent Impact on Bioactivity: Alkoxy vs. Halogen: Fluorinated benzamides (e.g., [18F]FIMX) are prioritized for PET imaging due to radiolabeling compatibility, whereas alkoxy groups (e.g., butoxy, phenoxy) correlate with enzyme modulation (e.g., plant growth ). Benzofuran vs. Phenyl: The 7-ethoxybenzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl groups .
Synthetic Challenges :
- Compounds with hydrazine linkers (e.g., EMAC2060) exhibit lower reaction yields (<80%), likely due to steric hindrance and multi-step reactivity .
Structural Conformation :
- X-ray crystallography of 2-fluoro-N-(thiazol-2-yl)benzamide reveals a planar amide group and dimerization via hydrogen bonds, a feature conserved across analogs .
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a benzamide core with additional functional groups that may influence its biological interactions.
Structural Features
- Benzamide Core : The benzamide moiety is known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Thiazole Ring : The presence of a thiazole ring can enhance the compound's ability to interact with biological targets due to its electron-withdrawing nature.
- Benzofuran Component : This moiety is associated with antioxidant and anticancer activities.
Antimicrobial Activity
Research indicates that benzamide derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
Compounds containing benzofuran and thiazole rings have been studied for their anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Benzamide derivatives have also been reported to possess anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.
Case Studies
- Antibacterial Activity : A study on a series of benzamide derivatives demonstrated that modifications in the side chains significantly impacted their antibacterial efficacy. Compounds similar to 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide were found to be more effective than traditional antibiotics like ciprofloxacin .
- Anticancer Research : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, derivatives containing thiazole rings were tested against various cancer cell lines and exhibited significant cytotoxic effects .
- Inflammation Studies : A recent investigation evaluated the anti-inflammatory potential of benzamide derivatives in animal models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds, suggesting their therapeutic potential in inflammatory diseases .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including: (i) Formation of the benzofuran-thiazole core via cyclization of 7-ethoxy-benzofuran-2-carboxylic acid derivatives with thioamides under reflux in ethanol . (ii) Coupling the thiazole intermediate with 3-butoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
- Optimization : Reaction yields improve with controlled temperature (60–70°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Purity can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy groups at benzofuran C7 and butoxy at benzamide C3). Key signals include aromatic protons (δ 6.8–8.2 ppm) and ethoxy/butoxy methylene protons (δ 1.2–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 481.15 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the benzofuran-thiazole scaffold .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs. Use positive controls (e.g., staurosporine for kinase inhibition).
- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. Add antioxidants (e.g., DTT) if thiazole or benzofuran moieties oxidize .
- Structural Analogues : Compare activity with derivatives (e.g., replacing butoxy with methoxy) to identify critical substituents .
Q. How can molecular docking studies predict the compound’s mechanism of action against specific targets (e.g., PI3Kγ)?
- Workflow :
- Target Preparation : Retrieve PI3Kγ crystal structure (PDB ID: 7JTH). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, followed by energy minimization (MMFF94 force field).
- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (RMSD ≤ 2.0 Å).
- Analysis : Identify key interactions (e.g., hydrogen bonds with Val882, hydrophobic contacts with Trp812). Compare binding scores to known inhibitors .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?
- In Vitro :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma samples over 24h. Non-compartmental analysis calculates AUC, Cₘₐₓ, and t₁/₂ .
Data Contradiction and Validation
Q. How should researchers address inconsistent cytotoxicity results across cancer cell lines?
- Approach :
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) and calculate IC₅₀ with nonlinear regression (GraphPad Prism).
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Purity analysis (>95%) | |
| SPR | Binding kinetics (KD, kon/koff) | |
| Zebrafish xenograft | In vivo efficacy screening |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
